![molecular formula C15H16N6O2S B2637011 2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide CAS No. 2034376-86-6](/img/structure/B2637011.png)
2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide
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Overview
Description
The compound “2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a 1,2,3-triazole ring, a thiazole ring, and a carbohydrazide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the triazole ring is generally stable but can participate in reactions with electrophiles. The carbohydrazide group could potentially be hydrolyzed to form a carboxylic acid and hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structure Determination : Compounds related to the query have been synthesized through reactions involving specific precursors, yielding significant yields. For instance, compounds have been synthesized through reactions involving equimolar equivalents of specific carbohydrazides and diones under controlled conditions, yielding products with confirmed structures via NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022); (Alotaibi et al., 2018).
Crystal Structure Analysis : The crystal structures of compounds with similar frameworks have been determined, providing insights into their molecular geometries and intermolecular interactions. This information is crucial for understanding the compound's behavior in various applications (Dong et al., 2009).
Antimicrobial Activity
- Evaluation of Antimicrobial Properties : Some studies have focused on the antimicrobial properties of compounds derived from carbohydrazide precursors. These studies have found that certain derivatives exhibit antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Dengale et al., 2019).
Future Directions
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-8-13(14(22)18-16)24-15(17-8)12-9(2)21(20-19-12)10-5-4-6-11(7-10)23-3/h4-7H,16H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMDTFJWGUBSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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